
(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride
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Overview
Description
®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the protection of the amino group followed by cyclization and subsequent deprotection. For example, the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine using enzyme cascades has been reported . This method utilizes variants of galactose oxidase and imine reductase, leading to high enantiopurity and yields.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include substituted piperidines, imines, and secondary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool for studying receptor-ligand interactions.
Medicine
In medicine, ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, including neuroprotection and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar structure but lacking the ethanone and amino groups.
Pyridine: Another nitrogen-containing heterocycle but with different chemical properties and reactivity.
Dihydropyridine: A related compound with similar pharmacological applications but different structural features.
Uniqueness
®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets sets it apart from other piperidine derivatives .
Biological Activity
(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride, a compound characterized by its piperidine structure and functional groups, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H15Cl2N2O, with a molecular weight of approximately 178.66 g/mol. Its structure includes a piperidine ring with an amino group and an ethanone moiety, enhancing its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C7H15Cl2N2O |
Molecular Weight | 178.66 g/mol |
Solubility | High (in aqueous solutions) |
SMILES Notation | CC(N1CC@HCCC1)=O.[H]Cl |
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. The compound acts as a ligand, modulating cellular signaling pathways which can lead to neuroprotective and anti-inflammatory effects. Specifically, it has shown potential in:
- Neuroprotection : By interacting with neurotransmitter receptors, it may help in conditions like neurodegenerative diseases.
- Anti-inflammatory Activity : It may inhibit pathways involved in inflammation, providing therapeutic benefits in inflammatory disorders.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound. Below are some key findings:
In Vitro Studies
- Binding Affinity : Research indicates that this compound exhibits significant binding affinity for various receptors involved in the central nervous system, suggesting its role as a potential therapeutic agent for neurological disorders.
- Efficacy in Disease Models : In animal models of diabetes and metabolic syndrome, compounds similar to this compound have demonstrated efficacy in reducing symptoms associated with these conditions .
Case Studies
A notable case study investigated the compound's effects on insulin sensitivity in a diet-induced obesity mouse model:
- Study Design : Mice were administered varying doses of this compound over a period of 14 days.
- Results : The treatment resulted in reduced baseline glucose levels and improved insulin sensitivity compared to control groups. Notably, the compound's administration did not lead to significant gastrointestinal side effects at lower doses .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential.
Compound Name | Structure Features | Biological Activity |
---|---|---|
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride | Enantiomer of (R)-isomer | Potentially different receptor selectivity |
2-(3-Aminopiperidin-1-yl)ethanol | Hydroxyl group instead of carbonyl | Different pharmacological effects |
3-(Aminomethyl)pyridine | Pyridine ring instead of piperidine | Altered receptor interactions |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic applications.
Properties
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-2-3-7(8)5-9;;/h7H,2-5,8H2,1H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGLCYRTQRISIT-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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